molecular formula C9H16N4 B1322166 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine CAS No. 381721-56-8

1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine

Cat. No.: B1322166
CAS No.: 381721-56-8
M. Wt: 180.25 g/mol
InChI Key: ZPTBMAUXTXJLDH-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine is an organic compound that features a piperazine ring substituted with a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with 1-(2-bromoethyl)pyrazole under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 1-(2-(1H-Imidazol-1-yl)ethyl)piperazine
  • 1-(2-(1H-Triazol-1-yl)ethyl)piperazine
  • 1-(2-(1H-Tetrazol-1-yl)ethyl)piperazine

Comparison: 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12/h1-2,5,10H,3-4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBMAUXTXJLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624742
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381721-56-8
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381721-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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